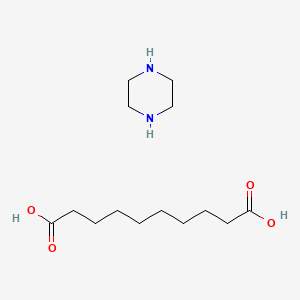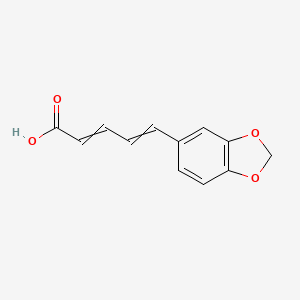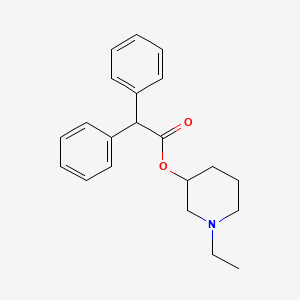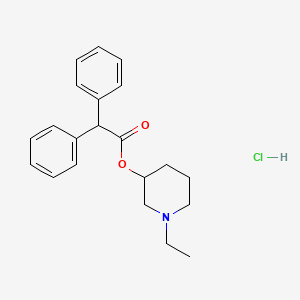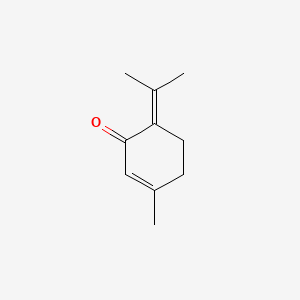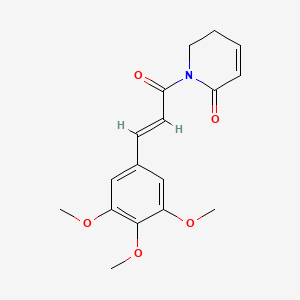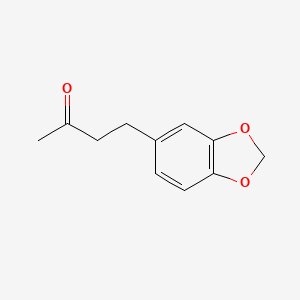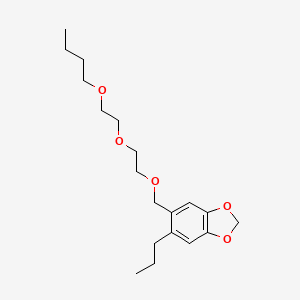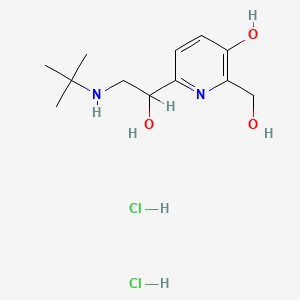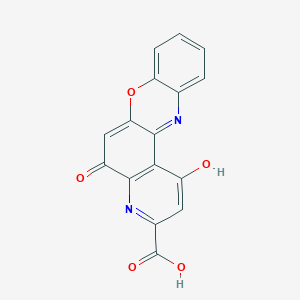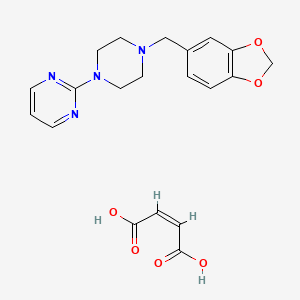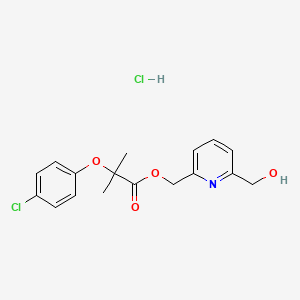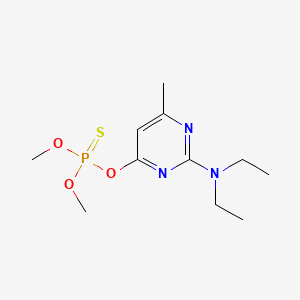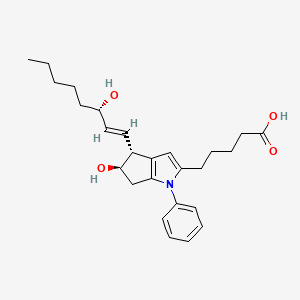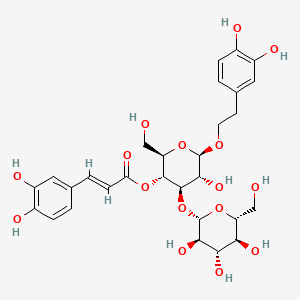
Plantamajoside
Vue d'ensemble
Description
Plantamajoside is a phenylpropanoid glycoside that can be extracted from Plantago asiatica L., Plantaginaceae . It is one of the most extensively researched compounds due to its strong affinity and potency with diverse biological functions and significant therapeutic potential . It possesses anti-tumor, anti-inflammatory, diuretic, wound-healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective activities and is effective for acute lung injury and acute spinal cord injury .
Synthesis Analysis
Plantamajoside is a bioactive caffeic acid sugar ester derivative that belongs to the active redox agents known as polyphenolics . This compound was isolated for the first time from the cell culture of the Chinese medicinal herb Rehmannia glutinosa (Gaertn.) DC., Plantaginaceae . Nowadays, plantamajoside is mainly isolated from another Chinese medicinal herb Plantago asiatica L., Plantaginaceae .Molecular Structure Analysis
The molecular formula of Plantamajoside is C29H36O16 . Its exact mass is 640.20 and its molecular weight is 640.591 .Chemical Reactions Analysis
Plantamajoside has been shown to inhibit cell metastasis, proliferation, and cell cycle distribution, in hepatocellular carcinoma (HCC) cells . It can reduce the gelatinase activity of MMP9 and MMP2 .Physical And Chemical Properties Analysis
Plantamajoside has a boiling point of 953.0±65.0 °C (Predicted), a density of 1.66, and it is soluble in methanol and water . It is stored at 2-8°C .Applications De Recherche Scientifique
Anti-Tumor Activity
- Field : Oncology
- Application : Plantamajoside has been reported to have anti-tumor effects on various types of cancer, including hepatocellular cancer, breast cancer, cervical cancer, and esophageal epithelial cell carcinoma .
- Method : The exact method of application varies depending on the type of cancer and the specific experimental setup. Generally, it involves treating cancer cells with varying concentrations of Plantamajoside and observing the effects on cell proliferation, apoptosis, and other cellular processes .
- Results : Plantamajoside has been shown to inhibit cell metastasis, proliferation, and cell cycle distribution, in hepatocellular carcinoma (HCC) cells .
Anti-Inflammatory Activity
- Field : Immunology
- Application : Plantamajoside has been found to possess anti-inflammatory properties .
- Method : The method of application typically involves inducing an inflammatory response in a suitable model organism or cell culture, followed by treatment with Plantamajoside. The effects are then assessed based on changes in inflammatory markers .
- Results : The results have shown that Plantamajoside can effectively reduce inflammation, although the exact outcomes can vary depending on the specific experimental setup .
Wound Healing
- Field : Dermatology
- Application : Plantamajoside has been reported to promote wound healing .
- Method : This typically involves applying Plantamajoside to a wound in a model organism and monitoring the healing process over time .
- Results : The results have shown that Plantamajoside can enhance the wound healing process, although the specific outcomes can vary depending on the experimental conditions .
Hepatoprotective Activity
- Field : Hepatology
- Application : Plantamajoside has been found to have hepatoprotective effects .
- Method : This generally involves inducing liver damage in a suitable model organism, followed by treatment with Plantamajoside. The hepatoprotective effects are then assessed based on changes in liver function markers .
- Results : The results have shown that Plantamajoside can effectively protect the liver from damage, although the specific outcomes can vary depending on the experimental setup .
Neuroprotective Activity
- Field : Neurology
- Application : Plantamajoside has been reported to have neuroprotective effects .
- Method : This typically involves inducing neuronal damage in a suitable model organism or cell culture, followed by treatment with Plantamajoside. The neuroprotective effects are then assessed based on changes in neuronal function markers .
- Results : The results have shown that Plantamajoside can effectively protect neurons from damage, although the specific outcomes can vary depending on the experimental conditions .
Treatment of Posterior Capsular Opacification (PCO)
- Field : Ophthalmology
- Application : Plantamajoside has been found to ameliorate TGFβ2-induced autophagy, epithelial–mesenchymal transition and inflammatory processes in human lens epithelial cells .
- Method : This involves treating human lens epithelial cells with TGFβ2 to induce PCO, followed by treatment with Plantamajoside. The effects are then assessed based on changes in cell proliferation, autophagy, and other cellular processes .
- Results : The results have shown that Plantamajoside can effectively inhibit the progression of PCO, although the specific outcomes can vary depending on the experimental setup .
Cardioprotective Activity
- Field : Cardiology
- Application : Plantamajoside has been found to have cardioprotective effects .
- Method : This generally involves inducing cardiac hypertrophy in a suitable model organism, followed by treatment with Plantamajoside. The cardioprotective effects are then assessed based on changes in cardiac function markers .
Antidiabetic Activity
- Field : Endocrinology
- Application : Plantamajoside has been reported to have antidiabetic effects .
- Method : This typically involves inducing diabetes in a suitable model organism, followed by treatment with Plantamajoside. The antidiabetic effects are then assessed based on changes in blood glucose levels and other relevant parameters .
- Results : The results have shown that Plantamajoside can effectively manage blood glucose levels, although the specific outcomes can vary depending on the experimental conditions .
Treatment of Acute Lung Injury
- Field : Pulmonology
- Application : Plantamajoside has been found to be effective for acute lung injury .
- Method : This generally involves inducing lung injury in a suitable model organism, followed by treatment with Plantamajoside. The effects are then assessed based on changes in lung function markers .
- Results : The results have shown that Plantamajoside can effectively protect the lungs from injury, although the specific outcomes can vary depending on the experimental setup .
Treatment of Acute Spinal Cord Injury
- Field : Neurology
- Application : Plantamajoside has been reported to protect from acute spinal cord injury .
- Method : This typically involves inducing spinal cord injury in a suitable model organism, followed by treatment with Plantamajoside. The neuroprotective effects are then assessed based on changes in neuronal function markers .
- Results : The results have shown that Plantamajoside can effectively protect neurons from damage, although the specific outcomes can vary depending on the experimental conditions .
Anti-Aging Activity
- Field : Dermatology
- Application : Plantamajoside has been found to have anti-aging effects .
- Method : This generally involves applying Plantamajoside to the skin of a suitable model organism and monitoring the effects on skin aging markers over time .
- Results : The results have shown that Plantamajoside can effectively slow down the aging process, although the specific outcomes can vary depending on the experimental conditions .
Anti-Asthmatic Activity
- Field : Pulmonology
- Application : Plantamajoside has been found to have anti-asthmatic effects .
- Method : This generally involves inducing asthma in a suitable model organism, followed by treatment with Plantamajoside. The effects are then assessed based on changes in respiratory function markers .
- Results : The results have shown that Plantamajoside can effectively manage asthma symptoms, although the specific outcomes can vary depending on the experimental conditions .
Diuretic Activity
- Field : Nephrology
- Application : Plantamajoside has been reported to have diuretic effects .
- Method : This typically involves administering Plantamajoside to a suitable model organism and monitoring the effects on urine output and other relevant parameters .
- Results : The results have shown that Plantamajoside can effectively increase urine output, although the specific outcomes can vary depending on the experimental conditions .
Antioxidant Activity
- Field : Biochemistry
- Application : Plantamajoside has been found to have antioxidant effects .
- Method : This generally involves treating cells or tissues with Plantamajoside and assessing the effects on oxidative stress markers .
- Results : The results have shown that Plantamajoside can effectively reduce oxidative stress, although the specific outcomes can vary depending on the experimental setup .
Chemotaxonomy
- Field : Botany
- Application : Plantamajoside is also employed as a biomarker in chemotaxonomy investigations .
- Method : This typically involves analyzing the presence and concentration of Plantamajoside in different plant species to help classify and identify them .
- Results : The results have shown that Plantamajoside can be used as a reliable biomarker for chemotaxonomy, although the specific outcomes can vary depending on the experimental conditions .
Safety And Hazards
Plantamajoside should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Plantamajoside . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLPDKISUVNR-QJEHNBJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317348 | |
| Record name | Plantamajoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Plantamajoside | |
CAS RN |
104777-68-6 | |
| Record name | Plantamajoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plantamajoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plantamajoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



